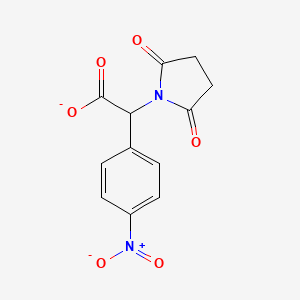
Ethyl 2-nitro-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-nitro-2-phenylacetate is an organic compound with the molecular formula C10H11NO4. It is an ester derived from phenylacetic acid and is characterized by the presence of a nitro group (-NO2) attached to the alpha carbon of the phenylacetic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-nitro-2-phenylacetate can be synthesized through several methods. One common approach involves the nitration of ethyl phenylacetate. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group into the phenylacetic acid ester. The reaction is carried out under controlled temperature conditions to prevent over-nitration and decomposition of the product.
Another method involves the esterification of 2-nitro-2-phenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction proceeds via the formation of an intermediate nitro-phenylacetic acid, which then reacts with ethanol to form the desired ester.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-nitro-2-phenylacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
Hydrolysis: The ester group can be hydrolyzed to yield 2-nitro-2-phenylacetic acid and ethanol. This reaction can be catalyzed by acids or bases.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Hydrolysis: Aqueous solutions of strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Ethyl 2-amino-2-phenylacetate.
Hydrolysis: 2-nitro-2-phenylacetic acid and ethanol.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-nitro-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-nitro-2-phenylacetate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In hydrolysis reactions, the ester bond is cleaved by the addition of water, resulting in the formation of an acid and an alcohol.
Comparison with Similar Compounds
Ethyl 2-nitro-2-phenylacetate can be compared with similar compounds such as:
Ethyl phenylacetate: Lacks the nitro group and has different reactivity and applications.
Methyl phenylacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Nitro-2-phenylacetic acid: The acid form of the compound without the ester group.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
ethyl 2-nitro-2-phenylacetate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(12)9(11(13)14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI Key |
UOPDDJVMIXXHQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-3-pentyl-2-[6-(tetrazolidin-5-ylmethoxy)naphthalen-2-yl]indole](/img/structure/B14798739.png)
![(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B14798747.png)

![benzyl (5S)-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B14798757.png)
![N-((R)-1-((((1R,3S)-3-(Aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B14798775.png)

![N-propyl-2-cyano-2-[(2-bromophenyl)hydrazono]acetamide](/img/structure/B14798777.png)
![3-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-methoxybenzohydrazide](/img/structure/B14798784.png)
![tert-Butyl 2-oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B14798792.png)
![4-[(2E)-2-(2,4-dimethylbenzylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14798799.png)
![2-amino-N-[(3-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14798812.png)

![N-[(E)-(4-ethoxyphenyl)methylidene]-3-fluoro-4-methylaniline](/img/structure/B14798819.png)
![N'-[(2E)-4-phenylbutan-2-ylidene]biphenyl-4-carbohydrazide](/img/structure/B14798834.png)
